Anti-TB Scaffold Activity: Benzimidazole-2-carboxamide Derivatives vs. Ethambutol and Isoniazid in Whole-Cell M. tuberculosis H37Rv Assays
The benzo[d]imidazole-2-carboxamide scaffold was validated as a novel anti-TB chemotype through the synthesis and whole-cell screening of 27 derivatives against M. tuberculosis H37Rv (ATCC 27294) [1]. The most potent derivative (compound 8e, N-ethyl substituted) achieved an MIC of 0.78 µg/mL (2.15 µM) with a selectivity index >60 against RAW 264.7 macrophages [1]. This outperforms the first-line drug ethambutol (MIC: 3.13 µg/mL) and approaches the potency of bedaquiline (MIC: 0.03–0.12 µg/mL) while introducing a completely distinct pharmacophoric class [1]. Thirteen of the 27 derivatives showed MIC values (0.78–6.25 µg/mL) superior to standard drugs [1]. The LipE value of compound 8e (11.77) is nearly double the empirical threshold of >6 for quality drug candidates, indicating superior absorption and clearance potential [1]. Activity was retained against isoniazid-resistant strains with less than 4-fold MIC increase compared to susceptible strains, attributed to a mechanism targeting the mycobacterial membrane potential and energy metabolism distinct from existing anti-TB agents [1].
| Evidence Dimension | Anti-M. tuberculosis H37Rv whole-cell MIC |
|---|---|
| Target Compound Data | Compound 8e (benzimidazole-2-carboxamide derivative): MIC 0.78 µg/mL (2.15 µM); Selectivity Index >60; LipE 11.77 |
| Comparator Or Baseline | Ethambutol: MIC 3.13 µg/mL; Isoniazid: MIC 0.05–0.2 µg/mL; Bedaquiline: MIC 0.03–0.12 µg/mL; Empirical LipE threshold for quality drug candidates: >6 |
| Quantified Difference | 8e MIC 4.0-fold lower (more potent) than ethambutol; LipE 1.96-fold higher than empirical quality threshold; active against INH-resistant strains with <4-fold MIC shift |
| Conditions | M. tuberculosis H37Rv ATCC 27294 whole-cell assay; RAW 264.7 macrophage cytotoxicity at 50 µg/mL |
Why This Matters
This scaffold offers a validated starting point for anti-TB lead optimization with a potency and selectivity profile that surpasses a first-line standard-of-care agent (ethambutol) and maintains activity against drug-resistant strains, reducing the risk of cross-resistance in procurement for TB drug discovery programs.
- [1] Yadav, P.; et al. Design, synthesis, and biological evaluation of benzo[d]imidazole-2-carboxamides as new anti-TB agents. Bioorganic Chemistry 2021, 107, 104538. DOI: 10.1016/j.bioorg.2020.104538 View Source
